2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
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Overview
Description
2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves the reaction of benzenesulfonyl chloride with 4,5-bis(4-methoxyphenyl)-1H-imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the benzenesulfonyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the methoxyphenyl groups can interact with hydrophobic pockets in receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzenesulfonyl)-4,5-diphenyl-1H-imidazole
- 2-(Benzenesulfonyl)-4,5-bis(4-chlorophenyl)-1H-imidazole
- 2-(Benzenesulfonyl)-4,5-bis(4-fluorophenyl)-1H-imidazole
Uniqueness
2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to the presence of methoxy groups, which can enhance its solubility and bioavailability. The methoxy groups also contribute to its distinct electronic properties, influencing its reactivity and interactions with biological targets.
Properties
CAS No. |
81527-40-4 |
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Molecular Formula |
C23H20N2O4S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C23H20N2O4S/c1-28-18-12-8-16(9-13-18)21-22(17-10-14-19(29-2)15-11-17)25-23(24-21)30(26,27)20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,25) |
InChI Key |
VIFHVSISNHLARW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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